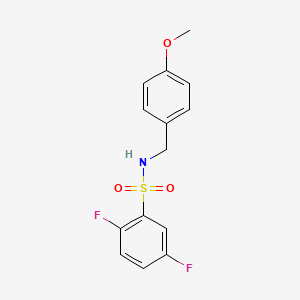
2,5-difluoro-N-(4-methoxybenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-difluoro-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DFMB and is known for its unique properties, which make it a valuable tool in various research areas. In
科学的研究の応用
DFMB has been extensively studied for its potential use in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, DFMB has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, DFMB has been used to study the role of certain neurotransmitters in the brain. Additionally, DFMB has been used in drug discovery to identify potential drug targets and to screen for novel drug candidates.
作用機序
The mechanism of action of DFMB is not fully understood, but it is known to target specific enzymes and receptors in the body. DFMB has been shown to inhibit the activity of certain enzymes involved in cell proliferation, which may explain its potential use in cancer research. Additionally, DFMB has been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential use in neuroscience research.
Biochemical and Physiological Effects:
DFMB has been shown to have a variety of biochemical and physiological effects. In cancer research, DFMB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, DFMB has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, DFMB has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain inflammatory conditions.
実験室実験の利点と制限
DFMB has several advantages for use in lab experiments. It is a highly specific compound that can target specific enzymes and receptors, which makes it a valuable tool in various research areas. Additionally, DFMB has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, there are also some limitations to the use of DFMB in lab experiments. It is a relatively expensive compound, which may limit its use in certain research areas. Additionally, DFMB has a short half-life, which may make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on DFMB. One potential area of research is the development of new synthesis methods to produce DFMB more efficiently and cost-effectively. Additionally, further research is needed to fully understand the mechanism of action of DFMB and its potential use in various research areas. Finally, there is a need for more research on the long-term effects of DFMB in vivo, which may have implications for its use in drug discovery and other research areas.
Conclusion:
In conclusion, 2,5-difluoro-N-(4-methoxybenzyl)benzenesulfonamide is a valuable tool in various scientific research areas. Its unique properties make it a highly specific compound that can target specific enzymes and receptors, which has implications for its use in cancer research, neuroscience, and drug discovery. While there are some limitations to the use of DFMB in lab experiments, there are also several future directions for research on this compound. Overall, DFMB is a promising compound that has the potential to make significant contributions to scientific research.
合成法
DFMB can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-methoxybenzylamine. The resulting product is then purified through a series of chromatography steps to obtain pure DFMB. This synthesis method has been optimized to produce high yields of DFMB with a high degree of purity.
特性
IUPAC Name |
2,5-difluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-8-11(15)4-7-13(14)16/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHFLXPTFLDHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)
![4-{1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B5330929.png)
![2-({[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5330933.png)
![1'-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330939.png)
![methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5330945.png)
![2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5330952.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5330965.png)
![N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5330973.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5330984.png)
![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5330991.png)
![2-methoxy-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5330997.png)
![3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B5331001.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5331020.png)